6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
6-(dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9N3OS/c1-10(2)7-6(5-12)11-3-4-13-8(11)9-7/h3-5H,1-2H3 |
InChI Key |
XRAUBQXAOTUSAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N2C=CSC2=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazo[2,1-B][1,3]thiazole derivatives.
Scientific Research Applications
6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR) . This interaction can modulate the expression of genes involved in drug metabolism and detoxification.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-b][1,3]thiazole scaffold is versatile, with substituent variations significantly influencing biological activity, selectivity, and physicochemical properties. Below is a detailed comparison of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analogs
Role of Substituents in CAR Activation: CITCO’s 4-chlorophenyl and oxime groups are critical for direct CAR binding and activation, inducing CYP2B6 and other enzymes . The absence of an oxime moiety in 6-(Dimethylamino)...-carbaldehyde likely eliminates CITCO’s mechanism of CAR monomerization and dephosphorylation .
Impact on CYP Enzymes: CITCO upregulates CYP2B6, CYP2B7, and CYP1A1 (1.28- to 2.19-fold) but downregulates CYP2E1 .
Selectivity Profiles: CITCO is selective for CAR over PXR, unlike phenobarbital or phenytoin, which activate both receptors . The dimethylamino variant’s selectivity remains uncharacterized but may differ due to its electron-donating substituent .
Physicochemical and Metabolic Properties: Smaller substituents (e.g., methyl or dimethylamino) reduce molecular weight and may enhance solubility compared to CITCO’s bulky dichlorobenzyl oxime . Fluorine or chlorine atoms in analogs improve metabolic stability and binding affinity, as seen in CITCO’s 4-chlorophenyl group .
Biological Activity
6-(Dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 195.24 g/mol
- CAS Number : 937611-57-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The methods usually focus on the formation of the imidazo[2,1-b]thiazole core followed by aldehyde functionalization.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
- Antitubercular Activity : In vitro evaluations against Mycobacterium tuberculosis have shown promising results. Certain derivatives of imidazo[2,1-b][1,3]thiazole exhibit minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, indicating strong antitubercular properties .
- Antibacterial and Antifungal Properties : The compound has also been screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with MIC values ranging from 6.25 to 30 μg/mL against multiple pathogens .
Cytotoxicity Studies
Cytotoxicity assays have indicated that while the compound exhibits potent antimicrobial activity, it maintains low toxicity levels against normal cell lines. This is crucial for its potential therapeutic applications, suggesting a favorable safety profile .
Antiviral Activity
Emerging research has identified antiviral properties of derivatives containing the imidazo[2,1-b]thiazole moiety:
- Compounds have been tested against viruses such as Coxsackie B4 and Feline coronavirus, showing effective inhibition rates .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the thiazole ring significantly affect both antibacterial and antitubercular activities.
- The presence of electron-withdrawing groups enhances activity against specific strains, while certain electron-donating groups may reduce efficacy .
Case Studies
- Study on Antitubercular Activity :
- Evaluation of Antiviral Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
